3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with an acetylphenylamino group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions:
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3-acetylphenyl)amino]-1,2,4-triazin-5(4H)-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
6-tert-butyl-1,2,4-triazin-5(4H)-one: Lacks the acetylphenylamino group, resulting in different properties and applications.
Uniqueness
The presence of both the acetylphenylamino group and the tert-butyl group in 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one imparts unique chemical and biological properties, making it distinct from other triazine derivatives. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-(3-acetylanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(20)10-6-5-7-11(8-10)16-14-17-13(21)12(18-19-14)15(2,3)4/h5-8H,1-4H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVUJNCETIJVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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